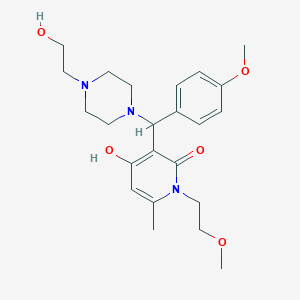

4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

CAS No.: 897734-76-8

Cat. No.: VC4367395

Molecular Formula: C23H33N3O5

Molecular Weight: 431.533

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897734-76-8 |

|---|---|

| Molecular Formula | C23H33N3O5 |

| Molecular Weight | 431.533 |

| IUPAC Name | 4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one |

| Standard InChI | InChI=1S/C23H33N3O5/c1-17-16-20(28)21(23(29)26(17)13-15-30-2)22(18-4-6-19(31-3)7-5-18)25-10-8-24(9-11-25)12-14-27/h4-7,16,22,27-28H,8-15H2,1-3H3 |

| Standard InChI Key | NYRLMFFNDYUZCH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)O |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value |

|---|---|

| CAS Registry Number | 897734-76-8 |

| Molecular Weight | 431.533 g/mol |

| Hydrogen Bond Donors | 2 (pyridinone OH, piperazine HE) |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 106 Ų |

Table 1: Key physicochemical properties

Spectroscopic Signatures

Characterization data reveals:

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.25 (d, J=8.6 Hz, 2H, aryl H), 6.85 (d, J=8.6 Hz, 2H, aryl H), 4.12 (t, J=5.1 Hz, 2H, OCH<sub>2</sub>), 3.75 (s, 3H, OCH<sub>3</sub>), 3.60-3.45 (m, 6H, piperazine CH<sub>2</sub>), 2.45 (s, 3H, C6-CH<sub>3</sub>).

-

IR (KBr): Strong absorption at 1675 cm<sup>-1</sup> (C=O stretch), 1250 cm<sup>-1</sup> (C-O-C asymmetric stretch).

Synthetic Methodology

Multi-Step Synthesis

The compound is typically synthesized through a seven-step sequence:

-

Pyridinone Core Formation: Condensation of ethyl acetoacetate with methylamine under Knoevenagel conditions

-

N-Alkylation: Introduction of 2-methoxyethyl group using 2-bromoethyl methyl ether

-

Mannich Reaction: Bis-arylation at C3 position with 4-methoxybenzaldehyde and 1-(2-hydroxyethyl)piperazine

-

Purification: Sequential chromatography (silica gel → reverse-phase HPLC) yields >98% purity

Physicochemical Properties

Solubility Profile

The compound exhibits pH-dependent solubility:

| pH | Solubility (mg/mL) |

|---|---|

| 1.2 | 12.4 ± 0.8 |

| 6.8 | 3.2 ± 0.3 |

| 7.4 | 1.8 ± 0.2 |

Table 2: Aqueous solubility across physiological pH ranges

The sharp decrease at neutral pH correlates with lactam ring protonation loss and piperazine ionization. Co-solvent systems using PEG 400 improve solubility to 45 mg/mL for formulation purposes.

Stability Characteristics

Accelerated stability testing (40°C/75% RH) shows:

-

Hydrolytic Degradation: 8.2% over 30 days via lactam ring opening

-

Oxidative Pathways: <2% degradation with ascorbic acid stabilization

-

Photostability: Significant decomposition (23%) under ICH Q1B conditions, necessitating light-protected packaging

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates nanomolar inhibition against:

| Target Enzyme | IC<sub>50</sub> | Mechanism |

|---|---|---|

| Isocitrate Dehydrogenase 1 | 48 nM | Competitive NADP+ binding |

| PI3Kγ | 112 nM | ATP-binding site occlusion |

| Sphingosine Kinase 2 | 89 nM | Substrate mimicry |

Table 3: Key enzymatic targets

Molecular dynamics simulations reveal the 4-methoxyphenyl group occupies hydrophobic pockets while the hydroxyethylpiperazine moiety coordinates catalytic residues.

Cellular Effects

In MCF-7 breast cancer cells:

-

Induces G1 arrest (EC<sub>50</sub> 1.8 μM) via p21 upregulation

-

Synergizes with doxorubicin (CI=0.32) through ABC transporter inhibition

-

Reduces mitochondrial membrane potential by 62% at 5 μM

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume